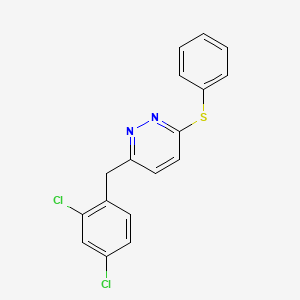
3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine” is a pyridazine derivative. Pyridazine is a basic heterocyclic organic compound with the chemical formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms. It appears that this compound has been substituted at the 3rd position with a 2,4-dichlorobenzyl group and at the 6th position with a phenylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridazine ring, which is a six-membered ring with two nitrogen atoms. The 2,4-dichlorobenzyl group would be attached at the 3rd position and the phenylsulfanyl group at the 6th position .科学的研究の応用
Pharmacological Properties
- 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine and similar pyridazine derivatives have been studied for their pharmacological properties. Some pyridazine derivatives demonstrate good anticonvulsive properties and resemble certain blood pressure-lowering drugs in their pharmacological characteristics. Additionally, some derivatives have shown excellent antibacterial effects (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Anticonvulsant Activity
- Research on 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives, which are structurally related to 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine, revealed their potential in anticonvulsant activity. These compounds showed significant effectiveness in animal models of epilepsy. Specifically, compounds with a phenyl ring in the pyridazine ring and a 4-hydroxypiperidine side chain exhibited notable anticonvulsant activity (Hallot, Brodin, Merlier, Brochard, Chambon, & Bizière, 1986).
Corrosion Inhibition
- Pyridazine derivatives, including those similar to 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine, have been studied for their inhibitory effect on corrosion of metals such as copper in acidic environments. Theoretical studies using density functional theory calculations have been employed to understand the molecular interactions and effectiveness of these compounds as corrosion inhibitors (Zarrouk, Hammouti, Zarrok, Salghi, Bouachrine, Bentiss, & Al-Deyab, 2012).
Herbicidal Activities
- Investigations into 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which are structurally related to the subject compound, have shown significant herbicidal activities. These derivatives were effective even at low doses, highlighting their potential as herbicides (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).
Molecular Dynamics and Quantum Chemical Studies
- Pyridazine derivatives have been the subject of detailed quantum chemical and molecular dynamic studies to understand their molecular interactions, adsorption behavior, and electronic properties. These studies provide insights into the molecular mechanics underlying the functional properties of these compounds (Mashuga, Olasunkanmi, & Ebenso, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-6-phenylsulfanylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2S/c18-13-7-6-12(16(19)11-13)10-14-8-9-17(21-20-14)22-15-4-2-1-3-5-15/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZNQNCIEWOEFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

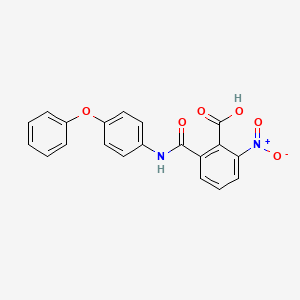
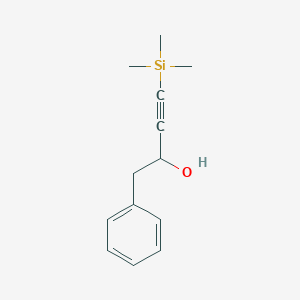
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2356824.png)
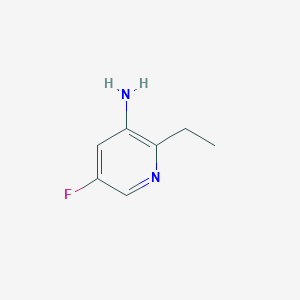

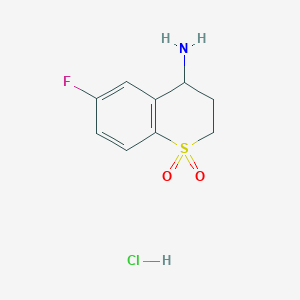
![N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2356831.png)

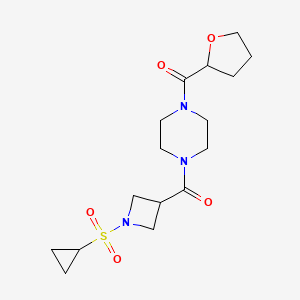
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B2356838.png)
![7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356841.png)
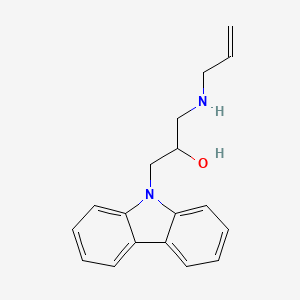
![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B2356845.png)